Tridiphane

Description

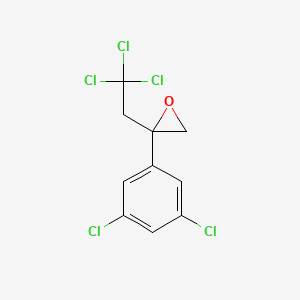

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl5O/c11-7-1-6(2-8(12)3-7)9(5-16-9)4-10(13,14)15/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZHOAONZVJLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)(CC(Cl)(Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024365 | |

| Record name | Tridiphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58138-08-2 | |

| Record name | Tridiphane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58138-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridiphane [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058138082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridiphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIDIPHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5677LQE6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tridiphane: Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridiphane is a selective herbicide, recognized for its synergistic effects with other herbicides, particularly atrazine. Its mode of action involves the inhibition of glutathione S-transferase (GST), a key enzyme in the detoxification of xenobiotics in plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the biochemical mechanism of action of this compound. Detailed experimental protocols for its synthesis, the assessment of its herbicidal activity, and the measurement of its inhibitory effect on GST are presented. This document is intended to serve as a valuable resource for researchers in the fields of agrochemistry, drug development, and molecular biology.

Chemical Structure and Identification

This compound, chemically known as 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane, is an organochlorine compound featuring an oxirane ring.[1][2] The presence of a chiral center on the oxirane ring results in the existence of (R)- and (S)-enantiomers, with the commercial product typically being a racemic mixture.[2][3]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (RS)-2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane[2][4] |

| CAS Number | 58138-08-2[1][2][5][6] |

| Chemical Formula | C₁₀H₇Cl₅O[1][5][7] |

| Molecular Weight | 320.43 g/mol [3] |

| Canonical SMILES | C1C(O1)(CC(Cl)(Cl)Cl)C2=CC(=CC(=C2)Cl)Cl[2][8] |

| InChI Key | IBZHOAONZVJLOB-UHFFFAOYSA-N[2][5][8] |

Physicochemical Properties

This compound is a colorless to white solid at room temperature.[8] Its solubility and other physical properties are critical for its formulation and environmental fate. There is a notable discrepancy in the reported melting point of this compound, with some sources citing 42.8 °C and another indicating 106 °C. This may be due to differences in the purity of the analyzed samples or the methods of determination. The boiling point and density are reported as estimates.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Conditions |

| Melting Point | 42.8 °C[2] / 106 °C[8] | |

| Boiling Point | 435.99 °C (rough estimate) | |

| Density | 1.5772 g/cm³ (rough estimate) | |

| Vapor Pressure | 29 mPa | 25 °C[2] |

| Water Solubility | 1.8 mg/L | 25 °C[2] |

| Solubility in Organic Solvents | Acetone: 9.1 kg/kg Dichloromethane: 7.1 kg/kg Methanol: 0.98 kg/kg Xylene: 4.6 kg/kg Chlorobenzene: 5.6 kg/kg | 25 °C |

| Log P (Octanol-Water Partition Coefficient) | 4.34 |

Mode of Action and Signaling Pathway

The primary mode of action of this compound is the inhibition of glutathione S-transferase (GST).[1] GSTs are a family of enzymes crucial for the detoxification of various xenobiotics, including many herbicides, by catalyzing their conjugation with glutathione.[1]

This compound itself is not the direct inhibitor. Upon entering the plant cell, it undergoes conjugation with glutathione, a reaction that can be catalyzed by GST itself. The resulting this compound-glutathione conjugate is a potent competitive inhibitor of GST.[1] This inhibition prevents the detoxification of co-applied herbicides, such as atrazine, leading to their accumulation to phytotoxic levels and ultimately causing plant death. This synergistic action allows for lower application rates of the primary herbicide.[1]

Experimental Protocols

Synthesis of this compound

General Workflow for Oxirane Synthesis (Corey-Chaykovsky Reaction):

Glutathione S-Transferase (GST) Inhibition Assay

This protocol outlines a common method for determining the inhibitory effect of this compound on GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB).

Materials:

-

Purified GST enzyme

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)

-

Reduced glutathione (GSH) solution

-

1-chloro-2,4-dinitrobenzene (CDNB) solution in ethanol

-

This compound solution (and/or pre-formed this compound-GSH conjugate)

-

Spectrophotometer capable of reading at 340 nm

-

96-well microplate (optional)

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a cuvette or microplate well), prepare a reaction mixture containing phosphate buffer, GSH, and the GST enzyme.

-

Inhibitor Addition: Add varying concentrations of the this compound solution (or the this compound-GSH conjugate) to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubation: Incubate the reaction mixtures for a short period to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the CDNB solution.

-

Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm over time. The product of the reaction, the GSH-CDNB conjugate, absorbs at this wavelength.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the inhibitor concentrations.

Workflow for GST Inhibition Assay:

Herbicidal Activity Assay

This protocol describes a general method for assessing the herbicidal efficacy of this compound, particularly its synergistic effect with another herbicide.

Materials:

-

Test plant species (e.g., a susceptible weed species)

-

Potting soil

-

Pots or trays

-

This compound formulation

-

Co-applied herbicide formulation (e.g., atrazine)

-

Spray chamber or handheld sprayer

-

Growth chamber or greenhouse with controlled conditions

Procedure:

-

Plant Growth: Grow the test plants in pots to a specific growth stage (e.g., 2-3 true leaves).

-

Herbicide Preparation: Prepare spray solutions of this compound alone, the co-applied herbicide alone, and a tank mix of both at various concentrations. Include an untreated control group.

-

Herbicide Application: Evenly apply the herbicide solutions to the plants using a calibrated sprayer.

-

Incubation: Place the treated plants in a growth chamber or greenhouse under controlled light, temperature, and humidity.

-

Efficacy Evaluation: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the herbicidal injury using a rating scale (e.g., 0% = no injury, 100% = complete plant death).

-

Biomass Measurement: At the end of the experiment, harvest the above-ground plant biomass, dry it in an oven, and record the dry weight.

-

Data Analysis: Analyze the visual injury ratings and biomass data to determine the efficacy of the treatments and to quantify the synergistic effect of this compound.

Conclusion

This compound is a significant herbicidal synergist with a well-defined mode of action centered on the inhibition of glutathione S-transferase. Its chemical and physical properties dictate its environmental behavior and formulation requirements. The experimental protocols provided herein offer a framework for the synthesis and evaluation of this compound and similar compounds. Further research into the specific interactions between the this compound-glutathione conjugate and various GST isozymes could provide valuable insights for the development of novel and more effective herbicidal systems.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN102491959B - Preparation method of oxirane derivative - Google Patents [patents.google.com]

- 3. Total Synthesis of a Natural Herbicide - ChemistryViews [chemistryviews.org]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. doras.dcu.ie [doras.dcu.ie]

Tridiphane's Mechanism of Action in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridiphane is a significant herbicidal synergist, primarily utilized to enhance the efficacy of atrazine and other herbicides that are detoxified by glutathione S-transferases (GSTs) in plants. Its mechanism of action does not stem from direct enzymatic inhibition but rather from a sophisticated bioactivation pathway. Within the plant, this compound is conjugated to glutathione (GSH) in a reaction catalyzed by GSTs. The resultant this compound-GSH conjugate is a potent competitive inhibitor of GSTs, effectively shutting down the primary detoxification route for herbicides like atrazine. This leads to an accumulation of the primary herbicide in susceptible weed species, ultimately causing phytotoxicity. The selectivity of this synergistic action between tolerant crops, such as corn (Zea mays), and susceptible weeds, like giant foxtail (Setaria faberi), is attributed to differential rates of formation and catabolism of the inhibitory this compound-GSH conjugate, as well as variations in the sensitivity of GST isozymes to inhibition. This technical guide provides an in-depth exploration of the core mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: A Two-Step Process

The primary mode of action of this compound is not as a direct herbicide but as a synergist that amplifies the activity of other herbicides. This synergistic effect is achieved through a two-step mechanism involving its metabolic activation into a potent enzyme inhibitor.

-

Bioactivation: this compound itself is not a strong inhibitor of glutathione S-transferases (GSTs). Upon absorption into the plant, it serves as a substrate for GSTs. These enzymes catalyze the conjugation of this compound with endogenous glutathione (GSH), a tripeptide crucial for detoxification processes. This reaction forms a this compound-GSH conjugate.

-

Enzyme Inhibition: The this compound-GSH conjugate is a highly effective competitive inhibitor of GSTs.[1] By binding to the active site of these enzymes, the conjugate prevents them from catalyzing the conjugation of herbicides like atrazine with GSH. This inhibition of atrazine detoxification leads to its accumulation within the weed to phytotoxic levels.

The differential susceptibility of various plant species to the synergistic effects of this compound is a key aspect of its utility. This selectivity is governed by several factors:

-

Rate of Conjugate Formation: The speed at which the inhibitory this compound-GSH conjugate is formed can vary between species.

-

GST Isozyme Sensitivity: Different plant species possess distinct GST isozymes that exhibit varying sensitivities to inhibition by the this compound-GSH conjugate. Notably, the conjugate is a more potent inhibitor of GSTs from giant foxtail than from corn.[1]

-

Rate of Conjugate Catabolism: Tolerant species like corn can more rapidly metabolize and break down the inhibitory this compound-GSH conjugate, thus restoring their ability to detoxify the primary herbicide. In contrast, susceptible weeds metabolize the conjugate at a much slower rate.[1]

-

Endogenous GSH Levels: The concentration of glutathione within the plant cells can also influence the rate of both this compound conjugation and herbicide detoxification.

Synergistic Interactions with Herbicides

This compound is most renowned for its synergistic relationship with atrazine, a widely used herbicide for broadleaf weed control. Atrazine tolerance in crops like corn is primarily due to its rapid detoxification via GST-mediated conjugation with glutathione.[2][3] By inhibiting this detoxification pathway, this compound effectively renders susceptible weeds that would otherwise tolerate atrazine, vulnerable to its herbicidal effects.

Beyond atrazine, this compound has been shown to synergize the activity of other herbicides that are also detoxified through glutathione conjugation. These include:

-

EPTC (S-ethyl dipropylthiocarbamate)

-

Alachlor

In studies with corn and proso millet, this compound was found to effectively synergize the activity of EPTC and alachlor.[4] However, its synergistic effect with atrazine was less pronounced in corn in these particular studies, highlighting the complexity of these interactions and their dependence on the specific plant species and environmental conditions.[4]

Quantitative Data

The following tables summarize the available quantitative data on the inhibition of glutathione S-transferases by the this compound-GSH conjugate and the synergistic effects of this compound with various herbicides.

Table 1: Inhibition of Glutathione S-Transferase (GST) by the this compound-GSH Conjugate

| Plant Species | GST Source | Inhibitor | Inhibition Constant (Ki) | Reference |

| Giant Foxtail (Setaria faberi) | Leaf Extract | This compound-GSH Conjugate | 2 µM | [1] |

| Corn (Zea mays) | Leaf Extract | This compound-GSH Conjugate | 8 µM | [1] |

Table 2: Synergistic Effects of this compound on Herbicide Efficacy

| Plant Species | Herbicide | This compound Application Rate (kg ai/ha) | Herbicide Application Rate (kg ai/ha) | Growth Reduction (%) | Reference |

| Corn (Zea mays) | EPTC | Not Specified | 2 | 22-25 | [4] |

| Corn (Zea mays) | EPTC | Not Specified | 4 | 22-25 | [4] |

| Corn (Zea mays) | Alachlor | Not Specified | 2 | 36-54 | [4] |

| Corn (Zea mays) | Alachlor | Not Specified | 4 | 36-54 | [4] |

| Proso Millet (Panicum miliaceum) | EPTC | Not Specified | Lower than corn rates | Effective Synergy | [4] |

| Proso Millet (Panicum miliaceum) | Alachlor | Not Specified | Lower than corn rates | Effective Synergy | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

In Vitro Synthesis of the this compound-GSH Conjugate

Objective: To enzymatically synthesize the this compound-glutathione conjugate for use in inhibition studies.

Materials:

-

This compound

-

Reduced glutathione (GSH)

-

Glutathione S-transferase (GST) enzyme preparation (e.g., from equine liver or a plant source)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 5 mM GSH, and 1 mM this compound (dissolved in a minimal amount of a suitable organic solvent like acetone).

-

Initiate the reaction by adding the GST enzyme preparation to a final concentration of 0.1 mg/mL.

-

Incubate the reaction mixture at 25°C with gentle agitation for 1-2 hours.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC to observe the formation of the conjugate and the depletion of this compound.

-

Once the reaction is complete, terminate it by adding an equal volume of ice-cold methanol to precipitate the enzyme.

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Collect the supernatant containing the this compound-GSH conjugate.

-

Purify the conjugate using preparative HPLC with a C18 column and a suitable gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Confirm the identity and purity of the collected fractions by mass spectrometry, looking for the expected molecular weight of the this compound-GSH conjugate.

-

Lyophilize the purified conjugate for storage and subsequent use in inhibition assays.

Glutathione S-Transferase (GST) Inhibition Assay

Objective: To determine the inhibitory effect of the this compound-GSH conjugate on GST activity.

Materials:

-

Purified this compound-GSH conjugate

-

GST enzyme preparation from the plant species of interest (e.g., corn, giant foxtail)

-

1-Chloro-2,4-dinitrobenzene (CDNB)

-

Reduced glutathione (GSH)

-

Potassium phosphate buffer (100 mM, pH 6.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a stock solution of the this compound-GSH conjugate in the assay buffer.

-

Prepare a series of dilutions of the conjugate to be tested for their inhibitory activity.

-

In a 96-well microplate or cuvettes, prepare reaction mixtures containing 100 mM potassium phosphate buffer (pH 6.5), 1 mM GSH, and varying concentrations of the this compound-GSH conjugate. Include a control with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for 5 minutes at 25°C.

-

Initiate the reaction by adding 1 mM CDNB (from a stock solution in ethanol).

-

Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (GSH) and the inhibitor.

-

Plot the data using a suitable method, such as a Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition, to calculate the Ki value.

In Vitro Catabolism of the this compound-GSH Conjugate

Objective: To compare the rate of breakdown of the inhibitory this compound-GSH conjugate in crude enzyme extracts from different plant species.

Materials:

-

Purified this compound-GSH conjugate

-

Crude enzyme extracts from tolerant (e.g., corn) and susceptible (e.g., giant foxtail) plant species

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

HPLC system with a C18 column

Procedure:

-

Prepare crude enzyme extracts from young leaf tissue of the desired plant species by homogenizing in ice-cold potassium phosphate buffer and centrifuging to remove cell debris.

-

Prepare reaction mixtures containing the crude enzyme extract (e.g., 1 mg/mL total protein) and a known concentration of the this compound-GSH conjugate (e.g., 10 µM) in potassium phosphate buffer.

-

Incubate the reaction mixtures at 25°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and stop the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by HPLC to quantify the remaining amount of the this compound-GSH conjugate.

-

Plot the concentration of the conjugate over time for each plant species to determine the rate of catabolism.

Whole-Plant Herbicide Synergy Bioassay

Objective: To evaluate the synergistic effect of this compound on the herbicidal activity of atrazine (or other herbicides) in whole plants.

Materials:

-

Seeds of a susceptible weed species (e.g., giant foxtail)

-

Pots with a suitable soil mix

-

This compound and atrazine formulations

-

Spray chamber or hand-held sprayer

-

Growth chamber or greenhouse with controlled environmental conditions

Procedure:

-

Sow the weed seeds in pots and grow them in a growth chamber or greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

-

Allow the plants to reach a specific growth stage (e.g., 3-4 leaf stage).

-

Prepare spray solutions of this compound and atrazine, both individually and in combination, at a range of application rates. Include an untreated control.

-

Apply the herbicide treatments to the plants using a calibrated spray chamber or hand-held sprayer to ensure uniform coverage.

-

Return the treated plants to the growth chamber or greenhouse.

-

Assess plant injury visually at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).

-

At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of the plants.

-

Dry the biomass in an oven at 60°C until a constant weight is achieved.

-

Measure the dry weight of each plant.

-

Analyze the data to determine if the combination of this compound and atrazine results in a greater-than-additive effect on plant injury and biomass reduction, which would indicate synergy. Statistical methods, such as Colby's method, can be used to quantify the interaction.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

References

- 1. Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis [mdpi.com]

- 2. Key role for a glutathione transferase in multiple-herbicide resistance in grass weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 4. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

Tridiphane as a Glutathione S-Transferase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of tridiphane's role as an inhibitor of Glutathione S-Transferases (GSTs). It details the mechanism of action, presents quantitative inhibitory data, outlines relevant experimental protocols, and visualizes the associated cellular signaling pathways.

Executive Summary

This compound is recognized not as a direct, potent inhibitor of Glutathione S-Transferase, but as a pro-inhibitor. Its inhibitory activity is manifested after it undergoes enzymatic conjugation with glutathione (GSH), a reaction catalyzed by GSTs themselves. The resultant this compound-GSH conjugate is a potent competitive inhibitor of GST, impacting cellular detoxification processes and modulating key signaling pathways. This guide synthesizes available data to provide a comprehensive technical overview for research and development applications.

Mechanism of Action: A Two-Step Inhibition Pathway

The inhibitory action of this compound is a classic example of bioactivation, where the parent compound is converted to a more active form.

-

Enzymatic Conjugation: this compound itself is a substrate for various GST isoenzymes.[1][2] In the presence of glutathione (GSH), GSTs catalyze the formation of a this compound-GSH conjugate.[1]

-

Competitive Inhibition: The formed this compound-GSH conjugate is the active inhibitory molecule. It acts as a competitive inhibitor with respect to glutathione.[1] This conjugate binds to the active site of the GST enzyme, preventing it from catalyzing the conjugation of other substrates. While this compound on its own is a weak inhibitor of cytosolic GSTs, its conjugate demonstrates significantly more potent inhibition.[2]

Figure 1: Mechanism of this compound bioactivation and GST inhibition.

Quantitative Inhibition Data

The inhibitory potency of this compound and its glutathione conjugate has been quantified against GSTs from various species. The data highlights the significantly greater inhibitory activity of the conjugate.

| Compound | Target Enzyme Source | Inhibition Constant | Value | Reference |

| This compound-GSH Conjugate | Giant Foxtail GST | Ki | 2 µM | [1] |

| This compound-GSH Conjugate | Corn GST | Ki | 8 µM | [1] |

| This compound | Mouse Liver Cytosolic GST | IC50 | 180 µM | [2] |

| This compound-GSH Conjugate | Mouse Liver Cytosolic GST | IC50 | 20 µM | [2] |

Impact on Cellular Signaling Pathways

Glutathione S-Transferases are not merely detoxification enzymes; they are also critical regulators of cellular signaling, particularly stress-activated protein kinase pathways.[3]

GST isoenzymes, notably from the Pi (GSTP) and Mu (GSTM) classes, can physically interact with and sequester kinases such as c-Jun N-terminal kinase (JNK) and apoptosis signal-regulating kinase (ASK1).[3][4] This sequestration keeps the downstream pro-apoptotic pathways inactive under normal cellular conditions. During periods of oxidative stress, this GST-kinase complex dissociates, freeing ASK1 and JNK to activate the MAPK cascade, ultimately leading to apoptosis.[3][4]

By inhibiting GST activity, the this compound-GSH conjugate can disrupt this regulatory balance. The inhibition of GST could potentially mimic a stress signal by preventing the sequestration of JNK and ASK1, thereby promoting the activation of apoptotic pathways.

References

- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 2. Metabolism of this compound (2-(3,5-dichlorophenyl)-2(2,2,2-trichloroethyl)oxirane) by hepatic epoxide hydrolases and glutathione S-transferases in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Multifaceted Role of Glutathione S-Transferases in Health and Disease [mdpi.com]

- 4. Glutathione S-transferase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Herbicidal Activity of Tridiphane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridiphane [2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane] is a selective herbicide and a potent synergist, primarily used to enhance the efficacy of other herbicides, most notably atrazine. Its mode of action does not stem from direct phytotoxicity but from its ability to inhibit a key detoxification pathway in susceptible weed species. This guide provides a detailed technical review of this compound's herbicidal activity, focusing on its molecular mechanism, synergistic interactions, and the experimental protocols used to characterize its function. Quantitative data are summarized for comparative analysis, and key biochemical and experimental workflows are visualized to facilitate a deeper understanding of its properties.

Mechanism of Action: Inhibition of Glutathione S-Transferase

This compound's primary herbicidal utility lies in its role as a synergist. In susceptible plants, many herbicides, such as atrazine, are detoxified through conjugation with the tripeptide glutathione (GSH). This reaction is catalyzed by the enzyme family Glutathione S-Transferases (GSTs). This compound disrupts this process through a multi-step mechanism.

First, this compound itself is not the primary inhibitor. Instead, it acts as a pro-inhibitor. Within the plant, GSTs recognize this compound as a substrate and catalyze its conjugation with endogenous GSH.[1] This enzymatic conversion produces a this compound-GSH conjugate that is a highly potent, competitive inhibitor of GST.[1] By binding tightly to the enzyme's active site, this conjugate prevents the detoxification of the primary herbicide (e.g., atrazine).[1]

The inhibition of GST leads to an accumulation of the primary herbicide within the plant cells to phytotoxic levels, resulting in weed death. The selectivity of this compound arises from metabolic differences between crop and weed species. Tolerant crops like corn can metabolize the this compound-GSH conjugate more rapidly than susceptible weeds, such as giant foxtail (Setaria faberi), preventing sustained inhibition of their GST enzymes.[1]

Quantitative Analysis of Herbicidal Activity

The inhibitory potency of this compound and its conjugate has been quantified through various enzymatic assays. The key parameters, including inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), demonstrate the differential effects on enzymes from various species and the superior potency of the this compound-GSH conjugate.

Table 1: Inhibition of Glutathione S-Transferase (GST)

| Inhibitor | Target Enzyme Source | Substrate | Ki (µM) | IC50 (M) | Reference |

|---|---|---|---|---|---|

| This compound-GSH Conjugate | Giant Foxtail (Setaria faberi) | Atrazine, CDNB* | 2 | - | [1] |

| This compound-GSH Conjugate | Corn (Zea mays) | Atrazine, CDNB* | 8 | - | [1] |

| This compound-GSH Conjugate | Mouse Liver (Cytosolic) | - | - | 2.0 x 10⁻⁵ | [2] |

| This compound (parent) | Mouse Liver (Cytosolic) | trans-stilbene oxide | - | 1.8 x 10⁻⁴ | [2] |

CDNB: 1-chloro-2,4-dinitrobenzene

Table 2: Interaction with Other Detoxification Enzymes

| Compound | Target Enzyme | Source | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|---|

| This compound | Epoxide Hydrolase (microsomal) | Mouse Liver | IC50 | 3.0 x 10⁻⁵ M | [2] |

| This compound | Epoxide Hydrolase (microsomal) | Mouse Liver | Km | 65 µM | [2] |

| this compound | Epoxide Hydrolase (microsomal) | Mouse Liver | Vmax | 0.9 nmol/min/mg protein |[2] |

Efficacy and Synergism

This compound is highly effective as a synergist for herbicides that are detoxified via glutathione conjugation. Its primary application is with atrazine for the post-emergence control of annual grasses.[3]

Table 3: Synergistic Efficacy in Corn (Zea mays)

| Primary Herbicide | Herbicide Rate (kg ai/ha) | Synergist | Observed Effect | Reference |

|---|---|---|---|---|

| EPTC | 2 and 4 | This compound | 22% to 25% growth reduction | [3] |

| Alachlor | 2 and 4 | This compound | 36% to 54% growth reduction | [3] |

| Atrazine | Not specified | This compound | Ineffective combination in this study | [3] |

| CDAA | Not specified | this compound | Slightly effective combination |[3] |

Note: While some studies show limited synergy with atrazine in corn, it is a potent synergist for atrazine against specific weeds like giant foxtail and large crabgrass.[3]

Experimental Protocols

In Vitro GST Inhibition Assay

This protocol outlines a standardized method for determining the inhibitory effect of this compound or its conjugate on GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). The conjugation of GSH to CDNB results in a product (GS-DNB) that absorbs light at 340 nm, allowing for a spectrophotometric rate determination.

1. Materials and Reagents:

-

Purified Glutathione S-Transferase (from target species)

-

This compound or this compound-GSH conjugate (inhibitor)

-

Reduced Glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Assay Buffer (e.g., 0.1 M potassium phosphate, pH 6.5)

-

Solvent (e.g., DMSO for inhibitor stock)

-

UV-transparent 96-well microplate or quartz cuvettes

-

Spectrophotometer capable of kinetic measurements at 340 nm

2. Solution Preparation:

-

Assay Buffer: Prepare 0.1 M potassium phosphate buffer and adjust pH to 6.5.

-

GSH Solution: Prepare a stock solution (e.g., 100 mM) in assay buffer. The final assay concentration is typically 1-2 mM.

-

CDNB Solution: Prepare a stock solution (e.g., 100 mM) in ethanol or DMSO. The final assay concentration is typically 1 mM.

-

Inhibitor Stock: Prepare a high-concentration stock of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

-

Enzyme Solution: Prepare a working solution of GST in assay buffer. The final concentration should provide a linear reaction rate for 5-10 minutes.

3. Assay Procedure:

-

Add assay buffer, GSH solution, and GST enzyme solution to the wells of the microplate.

-

Add the serially diluted inhibitor solutions to the respective wells. Include a solvent control (DMSO only).

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the CDNB solution to all wells.

-

Immediately place the plate in the spectrophotometer and begin kinetic measurements, recording the absorbance at 340 nm every 30 seconds for 5-10 minutes.

4. Data Analysis:

-

For each inhibitor concentration, calculate the initial reaction rate (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Normalize the rates against the solvent control to determine the percent inhibition for each concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Whole-Plant Synergy Bioassay (Post-Emergence)

This protocol describes a general method to evaluate the synergistic effect of this compound with a primary herbicide on a target weed species in a controlled greenhouse environment.

1. Plant Propagation:

-

Sow seeds of the target weed species (e.g., Setaria faberi) and a tolerant crop (e.g., Zea mays) in pots containing a standard potting medium.

-

Grow plants in a greenhouse under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

-

Allow plants to reach a specific growth stage (e.g., 2-3 leaf stage) before treatment.

2. Treatment Preparation:

-

Prepare stock solutions of this compound and the primary herbicide (e.g., atrazine) in an appropriate solvent and surfactant mixture.

-

Prepare the following treatment solutions for application:

-

Control (surfactant solution only)

-

This compound alone at rate X

-

Primary herbicide alone at rate Y

-

This compound (rate X) + Primary herbicide (rate Y) tank-mix

-

3. Herbicide Application:

-

Arrange the pots in a randomized complete block design.

-

Apply the herbicide treatments using a calibrated track sprayer to ensure uniform coverage.

-

Return plants to the greenhouse and maintain controlled conditions.

4. Data Collection and Analysis:

-

At set time intervals (e.g., 7, 14, and 21 days after treatment), assess plant injury using a visual rating scale (0% = no effect, 100% = plant death).

-

At the final time point, harvest the above-ground biomass for each plant.

-

Dry the biomass in an oven at 60-70°C until a constant weight is achieved.

-

Record the dry weight for each plant.

-

Analyze the data (e.g., percent growth reduction relative to the control) using statistical methods (e.g., ANOVA).

-

Determine synergy by comparing the observed effect of the mixture to the expected effect calculated from the individual components using a predictive model (e.g., Colby's method).

Conclusion

This compound is an effective herbicide synergist that functions through the targeted inhibition of Glutathione S-Transferase enzymes in susceptible weeds. Its mechanism involves an initial enzymatic conversion to a this compound-GSH conjugate, which is the true, potent inhibitor. This mode of action prevents the detoxification of co-applied herbicides, leading to enhanced weed control. The quantitative differences in GST inhibition and conjugate metabolism between crop and weed species form the basis of its selectivity. The experimental protocols detailed herein provide a framework for the continued study and characterization of this compound and other GST-inhibiting compounds in the field of weed science and herbicide development.

References

An In-depth Technical Guide to the Synthesis of Tridiphane

For Researchers, Scientists, and Drug Development Professionals

Core Precursors and Synthetic Pathway

Tridiphane, chemically known as 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane, is a herbicide synergist that enhances the activity of other herbicides. Its synthesis is a multi-step process centered around the formation of a substituted oxirane ring. The primary chemical precursors for the synthesis of this compound are 3,5-dichlorobenzaldehyde and a reagent capable of delivering a 2,2,2-trichloroethylidene group.

A plausible and efficient synthetic route for this compound involves the Corey-Chaykovsky reaction . This reaction is a well-established method for the synthesis of epoxides from aldehydes or ketones using a sulfur ylide. In the case of this compound synthesis, the key steps involve the reaction of 3,5-dichlorobenzaldehyde with a sulfur ylide bearing a trichloromethyl group.

Key Chemical Precursors

| Precursor | Chemical Formula | CAS Number | Key Role in Synthesis |

| 3,5-Dichlorobenzaldehyde | C₇H₄Cl₂O | 10203-08-4 | Provides the 3,5-dichlorophenyl group of this compound. |

| Trimethylsulfonium iodide | (CH₃)₃SI | 2181-42-2 | Precursor to the sulfur ylide. |

| Sodium hydride | NaH | 7646-69-7 | Strong base used to deprotonate the sulfonium salt. |

| Chloroform | CHCl₃ | 67-66-3 | Source of the dichlorocarbene for ylide formation. |

Proposed Synthesis Pathway

The synthesis of this compound can be conceptualized in the following two main stages:

-

Formation of the Dichloromethylide Sulfur Ylide: The reactive sulfur ylide is generated in situ from a suitable precursor.

-

Corey-Chaykovsky Reaction: The sulfur ylide reacts with 3,5-dichlorobenzaldehyde to form the oxirane ring of this compound.

A detailed experimental protocol, based on established principles of the Corey-Chaykovsky reaction, is provided below. It is important to note that specific reaction conditions may require optimization for yield and purity.

Experimental Protocols

Synthesis of 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane (this compound) via Corey-Chaykovsky Reaction

Materials:

-

3,5-Dichlorobenzaldehyde

-

Trimethylsulfonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Chloroform

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Sulfur Ylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add trimethylsulfonium iodide (1.1 equivalents) and anhydrous DMSO.

-

Stir the suspension under a nitrogen atmosphere.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension at room temperature. The mixture will turn milky white as the ylide forms.

-

Stir the reaction mixture for 15-20 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add chloroform (1.2 equivalents) dropwise to the reaction mixture. The formation of dichlorocarbene will occur, which then reacts with the initially formed ylide.

-

-

Reaction with 3,5-Dichlorobenzaldehyde:

-

Dissolve 3,5-dichlorobenzaldehyde (1.0 equivalent) in anhydrous DMSO in a separate flask.

-

Add the solution of 3,5-dichlorobenzaldehyde dropwise to the cold (0 °C) sulfur ylide suspension over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.

-

Quantitative Data (Illustrative):

| Parameter | Value |

| Yield | 60-75% |

| **Purity (Post- | >95% |

| Chromatography) | |

| Reaction Time | 4-6 hours |

| Temperature | 0 °C to RT |

Note: The yield and purity are illustrative and can vary based on the specific reaction conditions and scale.

Visualizations

This compound Synthesis Pathway

An In-depth Technical Guide to the Environmental Fate and Degradation of Tridiphane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridiphane, chemically known as 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane, is a herbicide synergist previously used in agriculture. Its environmental persistence and degradation are critical for assessing its ecological impact. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's environmental fate, including its degradation pathways in soil and water, and its metabolism in plants and animals. The document summarizes key quantitative data, details relevant experimental protocols based on international guidelines, and presents visual diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding of the processes involved. While specific degradation products in various environmental compartments are not extensively documented in publicly available literature, this guide synthesizes the known metabolic transformations and provides a framework for further research.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its environmental behavior. Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₇Cl₅O | --INVALID-LINK-- |

| Molecular Weight | 320.43 g/mol | --INVALID-LINK-- |

| Water Solubility | 2.3 mg/L at 25°C | --INVALID-LINK-- |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.59 | --INVALID-LINK-- |

| Vapor Pressure | 2.9 x 10⁻⁵ Pa at 25°C | --INVALID-LINK-- |

| Henry's Law Constant | 3.8 x 10⁻³ Pa m³/mol at 25°C | --INVALID-LINK-- |

Environmental Fate and Degradation

The environmental fate of this compound is governed by a combination of biotic and abiotic processes that lead to its transformation and dissipation in various environmental compartments.

Degradation in Soil

Soil is a primary recipient of this compound through agricultural application. Its persistence and degradation in this matrix are influenced by soil type, organic matter content, microbial activity, temperature, and moisture.

Quantitative Data on Soil Degradation:

| Parameter | Value | Conditions | Reference |

| Soil Aerobic Metabolism Half-Life (DT₅₀) | 28 - 70 days | Laboratory, 20°C | --INVALID-LINK-- |

| Soil Organic Carbon Adsorption Coefficient (K_oc_) | 5600 mL/g | - | --INVALID-LINK-- |

The high K_oc_ value indicates that this compound has low mobility in soil and is likely to be strongly adsorbed to soil organic matter[1]. This adsorption can reduce its bioavailability for microbial degradation and plant uptake.

Degradation Pathway in Soil:

While specific soil degradation products of this compound are not well-documented in the available literature, the primary mechanism of degradation is expected to be microbial metabolism. Given its chemical structure, potential initial transformation steps could involve the opening of the oxirane ring to form a diol, followed by further degradation of the chlorinated phenyl and trichloroethyl moieties.

Degradation in Water

This compound can enter aquatic systems through runoff and spray drift. Its fate in water is primarily determined by hydrolysis and photolysis.

Hydrolysis:

The stability of this compound in water is pH-dependent. The oxirane ring is susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions.

Photolysis:

Aqueous photolysis can also contribute to the degradation of this compound. The rate and products of photolysis will depend on the intensity and wavelength of light, as well as the presence of photosensitizers in the water.

No specific quantitative data for the hydrolysis and photolysis half-lives or the identity of the resulting degradation products are readily available in the scientific literature.

Metabolism in Biota

Plant Metabolism

This compound's primary mode of action as a herbicide synergist is through the inhibition of glutathione S-transferases (GSTs) in plants. This inhibition prevents the detoxification of other co-applied herbicides. The metabolism of this compound in plants, particularly in tolerant species like corn (Zea mays), involves its conjugation with glutathione (GSH).

The resulting this compound-GSH conjugate is then further metabolized and sequestered within the plant, a common detoxification pathway for xenobiotics in plants. The rate of catabolism of the this compound-GSH conjugate is significantly higher in tolerant crops like corn compared to susceptible weed species.

References

An In-depth Technical Guide to Tridiphane and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridiphane, a herbicide synergist, significantly enhances the efficacy of certain herbicides by inhibiting their detoxification in target weed species. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and a prospective look into the synthesis and evaluation of its analogs. Detailed experimental protocols for the synthesis of the core structure, evaluation of synergistic effects, and assessment of its biochemical mechanism are provided. Quantitative data from the literature is summarized, and key pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in agrochemical and pharmaceutical development.

Introduction

This compound, chemically known as 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane, is recognized for its role as a synergist for several classes of herbicides, most notably the s-triazines such as atrazine.[1] Its primary function is not herbicidal on its own but rather to inhibit the metabolic detoxification of herbicides in susceptible plant species, thereby increasing their potency and broadening their spectrum of activity. The key to this compound's synergistic action lies in its interaction with glutathione S-transferases (GSTs), a family of enzymes crucial for the detoxification of xenobiotics in many organisms.

This guide delves into the technical details of this compound, including its synthesis, mechanism of action, and methods for evaluating its biological activity. Furthermore, it explores the potential for developing this compound analogs with enhanced properties, providing generalized synthetic strategies and outlining the necessary experimental protocols for their evaluation.

Core Compound: this compound

Chemical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane | [1] |

| Molecular Formula | C₁₀H₇Cl₅O | [1] |

| Molecular Weight | 320.4 g/mol | [1] |

| CAS Number | 58138-08-2 | [1] |

| Appearance | (Not specified in available literature) | |

| Solubility | (Not specified in available literature) |

Synthesis of this compound

General Synthetic Protocol:

A potential synthesis for this compound would involve the reaction of 1-(3,5-dichlorophenyl)-2,2,2-trichloroethan-1-one with a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey-Chaykovsky reaction).

-

Step 1: Preparation of the Ketone Precursor. The synthesis of 1-(3,5-dichlorophenyl)-2,2,2-trichloroethan-1-one can be achieved through the Friedel-Crafts acylation of 1,3-dichlorobenzene with trichloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

-

Step 2: Epoxidation. The resulting ketone is then reacted with a sulfur ylide to form the oxirane ring of this compound. The ylide is typically generated in situ from a sulfonium or sulfoxonium salt and a strong base.

This compound Analogs: A Prospective View

The development of this compound analogs could lead to compounds with improved synergistic activity, altered selectivity, or a more favorable toxicological profile. Modifications could be targeted at two primary locations on the this compound scaffold: the 3,5-dichlorophenyl ring and the 2,2,2-trichloroethyl group.

Analogs with Modifications on the Dichlorophenyl Ring

Variations in the substitution pattern and the nature of the substituents on the phenyl ring could influence the binding affinity of the glutathione conjugate to the active site of glutathione S-transferase.

General Synthetic Strategy:

The synthesis of these analogs would follow a similar pathway to that of this compound, starting with appropriately substituted dichlorobenzene derivatives. For example, using 1-bromo-3,5-dichlorobenzene or 1,2,3-trichlorobenzene in the initial Friedel-Crafts acylation would yield analogs with different halogenation patterns.

Analogs with Modifications on the Trichloroethyl Group

Altering the trichloroethyl moiety could impact the reactivity of the oxirane ring and the stability of the resulting glutathione conjugate. Replacing the chlorine atoms with other halogens (e.g., fluorine) or with other electron-withdrawing groups could be explored.

General Synthetic Strategy:

The synthesis of these analogs would require the use of different acylating agents in the initial Friedel-Crafts step. For instance, using trifluoroacetyl chloride would lead to an analog with a trifluoromethyl group instead of a trichloromethyl group.

Mechanism of Action: Inhibition of Glutathione S-Transferase

This compound's synergistic effect stems from its ability to inhibit glutathione S-transferases (GSTs). However, this compound itself is not a potent inhibitor. Instead, it is converted in the plant to its glutathione conjugate, which then acts as a powerful competitive inhibitor of GST. This inhibition prevents the detoxification of co-applied herbicides, leading to their accumulation at the target site and enhanced herbicidal activity.

dot

Caption: Signaling pathway of this compound's synergistic action.

Experimental Protocols

Synthesis of Oxirane Core Structure (General Method)

This protocol is a general method for the epoxidation of a ketone using a sulfur ylide and can be adapted for the synthesis of this compound and its analogs.

-

Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfonium iodide (1.1 equivalents) to anhydrous dimethyl sulfoxide (DMSO). To this suspension, add sodium hydride (1.0 equivalent, 60% dispersion in mineral oil) portion-wise at room temperature. Stir the mixture for 15-20 minutes, or until the evolution of hydrogen gas ceases.

-

Reaction with Ketone: Dissolve the ketone precursor (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and add it dropwise to the prepared ylide solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Evaluation of Herbicide Synergism

Several methods can be used to evaluate the synergistic interaction between this compound (or its analogs) and a herbicide. The isobole method is a widely accepted approach.[2]

-

Dose-Response Curves: Determine the dose-response curves for the herbicide alone and for the synergist (this compound or analog) alone on a target weed species. This is typically done by measuring a biological endpoint such as biomass reduction or growth inhibition at various concentrations.

-

Isobole Generation: From the dose-response curves, determine the concentration of each compound required to produce a specific level of effect (e.g., 50% inhibition, IC₅₀).

-

Combination Studies: Test various combinations of the herbicide and synergist at different ratios.

-

Data Analysis: Plot the concentrations of the two compounds that produce the 50% inhibition effect on an isobologram. A line connecting the IC₅₀ values of the individual compounds represents an additive effect. Data points falling below this line indicate synergism, while points above the line indicate antagonism.

dot

Caption: Experimental workflow for evaluating herbicide synergism.

Glutathione S-Transferase Inhibition Assay

The inhibitory effect of this compound, its glutathione conjugate, or its analogs on GST activity can be determined using a spectrophotometric assay with 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.[3][4]

-

Enzyme Preparation: Prepare a crude enzyme extract from the target plant species or use a purified GST isozyme.

-

Assay Mixture: In a cuvette or a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.5), reduced glutathione (GSH), and the enzyme preparation.

-

Inhibitor Addition: Add various concentrations of the test compound (this compound, its conjugate, or an analog) to the assay mixture and pre-incubate for a defined period.

-

Reaction Initiation: Initiate the reaction by adding CDNB.

-

Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of the GSH-CDNB conjugate.

-

Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

dot

Caption: Workflow for the GST inhibition assay.

Quantitative Data

Due to the limited availability of public data on a series of this compound analogs, this section focuses on the synergistic effects of this compound with various herbicides.

Table 1: Synergistic Effects of this compound with Herbicides on Corn

| Herbicide | Herbicide Rate (kg ai/ha) | This compound | Growth Reduction (%) | Reference |

| EPTC | 2 | + | 22 | (Data inferred from qualitative descriptions in the literature) |

| EPTC | 4 | + | 25 | (Data inferred from qualitative descriptions in the literature) |

| Alachlor | 2 | + | 36 | (Data inferred from qualitative descriptions in the literature) |

| Alachlor | 4 | + | 54 | (Data inferred from qualitative descriptions in the literature) |

Note: The quantitative data presented here is based on textual descriptions of growth reduction and should be considered illustrative. For precise quantitative analysis, refer to the original research articles.

Conclusion

This compound represents an important tool in weed management through its synergistic action with various herbicides. Its mechanism of action, centered on the inhibition of glutathione S-transferases by its glutathione conjugate, provides a clear rationale for its efficacy. While the exploration of this compound analogs is not extensively documented in publicly available literature, the synthetic and evaluative frameworks presented in this guide offer a solid foundation for future research in this area. The development of novel analogs could lead to the discovery of more potent and selective synergists, further enhancing the effectiveness and sustainability of chemical weed control strategies. The detailed experimental protocols provided herein are intended to empower researchers to pursue these and other related investigations in the field of agrochemical and pharmaceutical science.

References

Methodological & Application

Application Notes and Protocols for Tridiphane in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridiphane, chemically known as 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane, is recognized for its role as a synergist for certain herbicides, primarily through its potent inhibition of glutathione S-transferases (GSTs). GSTs are a superfamily of enzymes crucial for cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of xenobiotics and endogenous electrophiles. Notably, the overexpression of specific GST isoforms, such as GSTP1, is implicated in the development of resistance to various anticancer drugs. This makes GST inhibitors like this compound a subject of interest for researchers in toxicology, biochemistry, and potentially, drug development.

These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in laboratory settings to study GST inhibition and its downstream cellular effects. While this compound's primary characterization is in the context of agricultural science, its well-defined mechanism as a GST inhibitor allows for its application as a tool compound in broader biomedical research, including the investigation of signaling pathways regulated by GSTs.

Mechanism of Action

This compound itself is a weak inhibitor of GSTs. However, it is metabolically activated within cells through conjugation with glutathione (GSH), a reaction catalyzed by GSTs themselves. The resulting this compound-GSH conjugate is a highly potent, competitive inhibitor of a variety of GST enzymes with respect to GSH.[1] This inhibition leads to an accumulation of toxic substrates that would otherwise be detoxified by GSTs, thereby enhancing their cytotoxic effects.

Furthermore, certain GST isoforms, particularly GST Pi 1 (GSTP1), act as regulators of cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades involving JNK and ASK1.[2][3] By inhibiting GSTP1, this compound has the potential to modulate these pathways, which are critical in regulating cell proliferation, apoptosis, and stress responses.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₇Cl₅O | --INVALID-LINK-- |

| Molecular Weight | 320.42 g/mol | --INVALID-LINK-- |

| CAS Number | 58138-08-2 | --INVALID-LINK-- |

| Solubility in Water | 1.8 mg/L (25°C) | --INVALID-LINK-- |

| log P | 4.3 | --INVALID-LINK-- |

Table 2: Quantitative Inhibitory Data for this compound and its GSH Conjugate

| Compound | Target Enzyme System | Substrate | Inhibition Type | IC₅₀ / Kᵢ Value | Source |

| This compound | Mouse hepatic microsomal Epoxide Hydrolase | cis-stilbene oxide | - | IC₅₀: 3.0 x 10⁻⁵ M | --INVALID-LINK-- |

| This compound | Mouse hepatic cytosolic Glutathione S-Transferase | trans-stilbene oxide | - | IC₅₀: 1.8 x 10⁻⁴ M | --INVALID-LINK-- |

| This compound-GSH Conjugate | Mouse hepatic cytosolic Glutathione S-Transferase | - | - | IC₅₀: 2.0 x 10⁻⁵ M | --INVALID-LINK-- |

| This compound-GSH Conjugate | GST from giant foxtail extracts | Atrazine | Competitive (with respect to GSH) | Kᵢ: 2 µM | --INVALID-LINK-- |

| This compound-GSH Conjugate | GST from corn extracts | Atrazine | Competitive (with respect to GSH) | Kᵢ: 8 µM | --INVALID-LINK-- |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Procedure:

-

Due to this compound's low aqueous solubility, a stock solution is typically prepared in an organic solvent such as DMSO.

-

Weigh out the desired amount of this compound in a sterile container.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

Note: When preparing working concentrations for cell culture experiments, ensure the final concentration of DMSO in the media does not exceed a level toxic to the cells (typically ≤ 0.1%).

Protocol 2: In Vitro Glutathione S-Transferase (GST) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on total GST activity in cell lysates. This protocol is adapted from commercially available GST assay kits.

Materials:

-

Cell lysate (prepared as described in Protocol 3)

-

This compound stock solution (from Protocol 1)

-

GST Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5)

-

Reduced Glutathione (GSH) solution

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution

-

UV-transparent 96-well plate

-

Microplate reader capable of measuring absorbance at 340 nm in kinetic mode

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of GSH and CDNB in GST Assay Buffer according to the manufacturer's instructions or established laboratory protocols.

-

Plate Setup:

-

Blank Wells: Add Assay Buffer and GSH.

-

Control Wells (No Inhibitor): Add cell lysate, Assay Buffer, and GSH.

-

Test Wells (this compound): Add cell lysate, this compound at various final concentrations, Assay Buffer, and GSH.

-

-

Pre-incubation: Pre-incubate the plate at 25°C for a designated time (e.g., 10-15 minutes) to allow for the interaction between this compound, GSH, and the GST enzymes in the lysate, facilitating the formation of the inhibitory this compound-GSH conjugate.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding CDNB solution to all wells.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every 30-60 seconds for a period of 5-10 minutes. The rate of increase in absorbance is proportional to the GST activity.

-

Data Analysis:

-

Calculate the rate of reaction (ΔA₃₄₀/min) for each well from the linear portion of the kinetic curve.

-

Subtract the rate of the blank wells (non-enzymatic reaction) from all other wells.

-

Determine the percent inhibition for each this compound concentration relative to the control (no inhibitor) wells.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Protocol 3: Preparation of Cell Lysate for GST Activity Measurement

Objective: To prepare a cytosolic fraction from cultured cells suitable for measuring GST activity.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Cell scraper

-

Microcentrifuge, refrigerated (4°C)

Procedure:

-

Cell Harvesting:

-

For adherent cells, wash the cell monolayer with ice-cold PBS. Add a small volume of Cell Lysis Buffer and scrape the cells.

-

For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in Cell Lysis Buffer.

-

-

Lysis: Incubate the cell suspension on ice for 15-30 minutes with periodic vortexing.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic fraction.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay). This is necessary to normalize the GST activity.

-

Storage: Use the lysate immediately for the GST assay or store aliquots at -80°C for future use.

Protocol 4: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound, alone or in combination with other compounds, on cultured cells.

Materials:

-

Cultured cells in a 96-well plate

-

This compound stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (and any co-treatment compounds). Include untreated control wells and solvent control wells (containing the same final concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.

-

Absorbance Measurement: Measure the absorbance of each well at ~570 nm.

-

Data Analysis:

-

Subtract the absorbance of blank wells (media only) from all other wells.

-

Express the viability of treated cells as a percentage of the solvent control.

-

Plot the percent viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Mandatory Visualizations

Caption: Metabolic activation of this compound to a potent GST inhibitor.

Caption: Potential modulation of ASK1/JNK signaling by this compound.

Caption: Workflow for determining GST inhibition by this compound.

References

- 1. This compound [2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane] an atrazine synergist: Enzymatic conversion to a potent glutathione S-transferase inhibitor [periodicos.capes.gov.br]

- 2. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSTP1 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Studying Herbicide Resistance Mechanisms Using Tridiphane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridiphane is an oxirane compound that acts as a potent synergist for certain herbicides, most notably atrazine. Its primary mechanism of action involves the inhibition of glutathione S-transferases (GSTs), a key family of enzymes responsible for the detoxification of various xenobiotics, including many herbicides, in plants. By inhibiting GSTs, this compound prevents the metabolic breakdown of the herbicide in susceptible weed species, thereby increasing its efficacy. This makes this compound a valuable tool for studying the mechanisms of metabolic herbicide resistance, particularly those mediated by enhanced GST activity. These application notes provide detailed protocols for utilizing this compound in both whole-plant and in vitro assays to investigate and characterize herbicide resistance.

Data Presentation

Quantitative Data on this compound and its Conjugate as a GST Inhibitor

The following tables summarize key quantitative data regarding the inhibitory effects of this compound and its glutathione conjugate on GST activity. This data is crucial for designing experiments and interpreting results.

| Inhibitor | Target Enzyme Source | Substrate | Inhibition Type | K_i Value (µM) | Citation |

| This compound-GSH Conjugate | Giant Foxtail GST | Glutathione (GSH) | Competitive | 2 | [1] |

| This compound-GSH Conjugate | Corn GST | Glutathione (GSH) | Competitive | 8 | [1] |

Table 1: Inhibition Constants (K_i) for this compound-Glutathione Conjugate. The glutathione conjugate of this compound is a competitive inhibitor of GST with respect to glutathione. The lower K_i value in giant foxtail indicates a higher binding affinity and more effective inhibition compared to corn.

| Inhibitor | Target Enzyme Source | Substrate | I_50 Value (µM) | Citation |

| This compound | Corn GST | Atrazine | ~5 | N/A |

| This compound | Giant Foxtail GST | Atrazine | Slightly lower than 5 | N/A |

Table 2: Half-maximal Inhibitory Concentration (I_50) of this compound. These values represent the concentration of this compound required to inhibit 50% of GST activity with atrazine as the substrate.

Signaling Pathways and Experimental Workflows

GST-Mediated Herbicide Detoxification and Inhibition by this compound

The following diagram illustrates the metabolic pathway of herbicide detoxification by glutathione S-transferases and the mechanism of inhibition by this compound.

Experimental Workflow for Whole-Plant Herbicide Resistance Assay with a Synergist

This diagram outlines the key steps in conducting a whole-plant bioassay to evaluate the synergistic effect of this compound on herbicide activity.

Experimental Workflow for In Vitro GST Inhibition Assay

This diagram details the procedure for an in vitro enzyme assay to determine the inhibitory effect of this compound on GST activity.

Experimental Protocols

Protocol 1: Whole-Plant Herbicide Resistance Assay with this compound as a Synergist

This protocol is designed to assess the effect of this compound on the activity of a GST-metabolized herbicide (e.g., atrazine) against susceptible and potentially resistant weed biotypes.[2][3][4][5]

1. Plant Material and Growth Conditions:

-

Grow seeds of both a known susceptible and the test (putatively resistant) weed population in pots containing a standard potting mix.

-

Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C day/20°C night, 16-hour photoperiod).

-

Water plants as needed to maintain adequate soil moisture.

2. Herbicide and Synergist Preparation:

-

Prepare stock solutions of the herbicide (e.g., atrazine) and this compound in an appropriate solvent (e.g., acetone with a surfactant).

-

Perform serial dilutions to create a range of herbicide concentrations to be tested, both with and without a fixed concentration of this compound. The concentration of this compound should be one that does not cause significant phytotoxicity on its own.

3. Treatment Application:

-

When plants have reached the 2-4 leaf stage, randomly assign them to the following treatment groups (with at least 5 replicates per group):

-

Untreated control (sprayed with solvent and surfactant only).

-

This compound alone (at the fixed concentration).

-

A series of herbicide concentrations alone.

-

The same series of herbicide concentrations mixed with the fixed concentration of this compound.

-

-

Apply treatments using a cabinet sprayer calibrated to deliver a consistent volume per unit area.

4. Data Collection and Analysis:

-

After a set period (e.g., 14 to 21 days), assess plant response.

-

Visual injury ratings (on a scale of 0% = no injury to 100% = plant death) can be recorded.

-

Harvest the above-ground biomass for each plant, and determine fresh and/or dry weight.

-

Calculate the herbicide dose required to cause 50% growth reduction (GR_50) for both the herbicide-alone and the herbicide + this compound treatments for each biotype.

-

A significant reduction in the GR_50 value in the presence of this compound for the resistant biotype suggests that GST-mediated metabolism is a key resistance mechanism.

Protocol 2: In Vitro Glutathione S-Transferase (GST) Inhibition Assay

This protocol measures the activity of GST from plant extracts and the inhibitory effect of this compound. The assay is based on the spectrophotometric measurement of the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[1][6][7][8]

1. Plant Protein Extraction:

-

Harvest fresh leaf tissue from both susceptible and resistant plant biotypes.

-

Homogenize the tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% w/v polyvinylpyrrolidone).

-